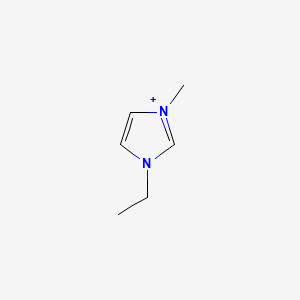

1-Ethyl-3-methylimidazolium

Descripción

Propiedades

Número CAS |

65039-03-4 |

|---|---|

Fórmula molecular |

C6H11N2+ |

Peso molecular |

111.17 g/mol |

Nombre IUPAC |

1-ethyl-3-methylimidazol-3-ium |

InChI |

InChI=1S/C6H11N2/c1-3-8-5-4-7(2)6-8/h4-6H,3H2,1-2H3/q+1 |

Clave InChI |

NJMWOUFKYKNWDW-UHFFFAOYSA-N |

SMILES |

CCN1C=C[N+](=C1)C |

SMILES canónico |

CCN1C=C[N+](=C1)C |

Otros números CAS |

65039-03-4 |

Sinónimos |

(Emim)(Ac) (emIm)(ba) 1-ethyl-3-methyl-1H-imidazolium ethyl sulfate 1-ethyl-3-methylimidazolium 1-ethyl-3-methylimidazolium acetate 1-ethyl-3-methylimidazolium benzoate 1-ethyl-3-methylimidazolium ethylsulfate 1-ethyl-3-methylimidazolium hexafluorophosphate 1-ethyl-3-methylimidazolium methylphosphate 1-ethyl-3-methylimidazolium triflate 1H-imidazolium, 3-ethyl-1-methyl- 1H-imidazolium, 3-ethyl-1-methyl-, ethyl sulfate (1:1) 3-ethyl-1-methyl-1H-imidazolium 3-ethyl-1-methylimidazolium C2MIM compound EMI PF6 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Catalytic Applications

Cyanosilylation of Carbonyl Compounds

One of the notable applications of 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) is its role as a highly efficient organocatalyst for the cyanosilylation of carbonyl compounds. Research indicates that it can be used in very low catalyst loadings (as low as 0.0001 mol %) while achieving high turnover frequencies (TOF) ranging from to . The mechanism involves a synergistic activation mode where the imidazolium cation interacts with carbonyl compounds to facilitate the reaction with trimethylsilyl cyanide (TMSCN).

Table 1: Catalytic Performance of [EMIM]OAc in Cyanosilylation

| Catalyst Loading (mol %) | TOF (h) | Yield (%) |

|---|---|---|

| 0.0001 | 10,602,410 | 94 |

| 0.001 | 10,843 | 88 |

| 0.01 | - | - |

Degradation of Cellulose

Additionally, [EMIM]OAc has shown promise in the degradation of cellulose, enhancing the efficiency of this process significantly when compared to traditional methods. This application is crucial for biofuel production and environmental sustainability .

Material Science

Plasticization of Biodegradable Polymers

Recent studies have highlighted the effectiveness of this compound acetate as a plasticizer in biodegradable blends such as thermoplastic starch (TPS) and polyvinyl alcohol (PVA). The incorporation of [EMIM]OAc transforms the crystalline structure of starch into an amorphous state, increasing flexibility and lowering the glass transition temperature (). This modification allows for tailored properties depending on the intended application .

Table 2: Effects of [EMIM]OAc on TPS/PVA Blends

| [EMIM]OAc Content (%wt) | Crystalline Structure | Flexibility Increase | Drop (°C) |

|---|---|---|---|

| 27.5 | Crystalline | Moderate | - |

| 35.0 | Amorphous | Significant | - |

| 42.5 | Amorphous | High | - |

Solvent Applications

Reactive Dissolution Processes

In addition to its catalytic properties, [EMIM]OAc has been investigated as a reactive solvent for dissolving complex materials such as poly(sulfur nitride). This application demonstrates its versatility and effectiveness in facilitating chemical reactions that require specific solvent environments .

Case Studies

Case Study: Efficient Synthesis Using [EMIM]OAc

A recent study showcased the use of [EMIM]OAc in synthesizing cyanohydrins from various aldehydes and ketones under mild conditions. The results indicated that electron-withdrawing groups on benzaldehyde derivatives reacted more quickly than those with electron-donating groups, affirming the importance of substituent effects in catalytic reactions .

Case Study: Biodegradable Polymer Development

Another study focused on developing biodegradable materials using [EMIM]OAc as a plasticizer. The research demonstrated how varying concentrations of this ionic liquid could modify the physical properties of TPS/PVA blends, making them suitable for different applications in packaging and biomedical fields .

Comparación Con Compuestos Similares

Density and Viscosity

Thermal Stability

- This compound bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) : Exhibits decomposition temperatures exceeding 400°C, making it suitable for high-temperature industrial processes .

- This compound chloride ([Cl]⁻) : Less thermally stable (decomposition ~250°C) due to anion reactivity .

- This compound ethylsulfate ([EtSO₄]⁻) : Stable up to 300°C, with predictable volumetric expansion in alcohol/water mixtures .

Gas Solubility and Separation Performance

CO₂ Solubility

- Mixed IL Systems : Combining [NTf₂]⁻ with [EtSO₄]⁻ in membrane-based separations enhances CO₂/N₂ selectivity by 15–20% compared to individual ILs .

Hydrate Inhibition

- This compound chloride ([Cl]⁻) : Reduces methane hydrate formation temperatures by 4–6°C at 10 wt.% concentration, outperforming conventional inhibitors like glycols .

- Synergistic Effects : Blending [Cl]⁻ with glycine slightly reduces inhibition efficiency due to competing colligative effects (e.g., 3–4°C reduction vs. 4–6°C for pure [Cl]⁻) .

Lubrication and Tribological Performance

- This compound diethylphosphate ([DEP]⁻) : Reduces friction coefficients by 40–50% compared to polyalphaolefin (PAO) base oils, attributed to strong anion-cation adsorption on metal surfaces .

- Comparison with [NTf₂]⁻ : [DEP]⁻-based ILs exhibit superior wear resistance but lower thermal stability than [NTf₂]⁻ analogs .

Molecular Interactions and Structural Dynamics

- Hydrogen Bonding : Chloride ([Cl]⁻) forms strong hydrogen bonds with the cation, increasing viscosity and reducing ionic mobility. In contrast, bulky anions like [NTf₂]⁻ weaken these interactions, enhancing fluidity .

- Conformational Flexibility : Raman spectroscopy and ab initio studies reveal that [NTf₂]⁻ allows greater cation-anion separation, reducing electrostatic constraints and improving conductivity .

Recovery and Recycling

- Electrodialysis : this compound chloride ([Cl]⁻) can be recovered with >90% efficiency using heterogeneous ion-exchange membranes, reducing costs in large-scale processes .

- Distillation : this compound ethylsulfate ([EtSO₄]⁻) is distillable below 200°C, enabling reuse in green chemistry applications .

Biocompatibility and Protein Stabilization

- Aprotic ILs : this compound acetate ([Ac]⁻) prevents protein aggregation at high temperatures (up to 80°C), outperforming traditional stabilizers like trehalose .

Métodos De Preparación

Synthesis of 1-Ethyl-3-Methylimidazolium Bromide ([C₂mim]Br)

The direct alkylation of 1-methylimidazole with bromoethane is a widely adopted method for producing [C₂mim]Br. In a representative procedure, distilled 1-methylimidazole (91.7 g, 1.12 mol) is added dropwise to bromoethane (133.8 g, 1.23 mol) under nitrogen, with stirring at 50°C for 15 minutes followed by 70°C for 2 hours. The reaction mixture forms a white solid upon cooling, which is ground, washed with ethyl acetate, and dried under vacuum at 60°C to yield 185.7 g (87%) of [C₂mim]Br.

Key Reaction Parameters

-

Molar Ratio : 1-methylimidazole : bromoethane = 1 : 1.1 (10% excess of alkylating agent)

-

Temperature Profile : 50°C (initial activation) → 70°C (completion)

-

Purification : Ethyl acetate wash at −10°C to remove unreacted reagents.

Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic peaks at δ 9.29 (s, 1H, N-CH-N), 7.87 (m, 1H, aromatic), 7.78 (m, 1H, aromatic), and 4.24 (q, 2H, -CH₂CH₃).

Scale-Up Considerations

The exothermic nature of the reaction necessitates controlled addition of bromoethane to prevent thermal runaway. Industrial adaptations often employ continuous flow reactors to enhance heat dissipation and reduce reaction times.

Solvent-Free Alkylation with Diethyl Sulfate

Synthesis of this compound Ethyl Sulfate ([C₂mim][EtSO₄])

An alternative route utilizes diethyl sulfate as the alkylating agent under solvent-free conditions. N-methylimidazole (8.21 g, 0.10 mol) is heated to 50°C in a three-necked flask, followed by dropwise addition of diethyl sulfate (18.48 g, 0.12 mol) over 3 seconds per drop. The mixture is refluxed with vigorous stirring, and reaction progress is monitored via thin-layer chromatography (TLC). Post-reaction, the crude product is washed with ethyl acetate (3×20 mL) to remove residual reactants, yielding a light yellow viscous liquid after vacuum evaporation at 70°C.

Advantages and Limitations

-

Advantages : Eliminates solvent costs, simplifies purification.

-

Limitations : Diethyl sulfate’s toxicity requires stringent safety protocols. Yield data, though unspecified in the source, is inferred to be comparable to bromide synthesis (~80–90%).

Anion Exchange Metathesis for Derivative Salts

Synthesis of this compound Bis(trifluoromethylsulfonyl)imide ([C₂mim][Tf₂N])

[C₂mim]Br (35.0 g, 0.18 mol) is dissolved in deionized water (150 mL) and mixed with lithium bis(trifluoromethylsulfonyl)imide (Li[Tf₂N], 53.2 g, 0.18 mol) in aqueous solution. The biphasic mixture is stirred overnight, followed by aqueous extraction (8×50 mL) to remove lithium bromide. The ionic liquid phase is dried under vacuum at 60°C for 4 days, yielding 83% of [C₂mim][Tf₂N] as a colorless oil.

Critical Considerations

-

Halide Removal : Silver nitrate tests confirm the absence of residual bromide ions.

-

Anion Compatibility : The method generalizes to other anions (e.g., [PF₆]⁻, [BF₄]⁻) by substituting appropriate lithium or potassium salts.

Purification and Characterization Protocols

Aqueous Extraction and Drying

Post-synthesis ionic liquids are hygroscopic, necessitating storage under inert atmospheres. Repeated washing with deionized water (8–10 cycles) ensures halide removal, validated by AgNO₃ precipitation tests. Final drying under vacuum at 60°C achieves water content <50 ppm.

Spectroscopic Characterization

¹H NMR (400 MHz, acetone-d₆) of [C₂mim][Tf₂N] reveals peaks at δ 8.97 (s, 1H), 7.74 (m, 1H), 7.67 (m, 1H), and 4.04 (s, 3H), confirming cation integrity. Fourier-transform infrared spectroscopy (FTIR) further validates anion incorporation via C-F stretching vibrations at 1,350–1,100 cm⁻¹.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Challenges

Q & A

Q. What are the common synthetic routes for 1-Ethyl-3-methylimidazolium (EMIM) ionic liquids, and how is purity validated?

EMIM-based ionic liquids are typically synthesized via alkylation of 1-methylimidazole with ethyl halides (e.g., ethyl bromide or chloride) under reflux conditions, followed by anion metathesis if required . For example, this compound chloride ([EMIM][Cl]) is produced by reacting 1-methylimidazole with ethyl chloride at elevated temperatures. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy to confirm cation-anion ratios, elemental analysis for stoichiometric consistency, and Karl Fischer titration to quantify residual water content .

Q. Which spectroscopic techniques are most effective for characterizing EMIM ionic liquids?

Infrared (IR) and Raman spectroscopy are pivotal for identifying cation-anion interactions and hydrogen bonding. For instance, IR peaks at ~3,150 cm⁻¹ (C–H stretching of the imidazolium ring) and ~1,570 cm⁻¹ (C–N stretching) are diagnostic for EMIM-based structures . Additionally, NMR (¹H and ¹³C) provides insights into proton environments and conformational changes in the imidazolium cation .

Q. What are the primary applications of EMIM ionic liquids in academic research?

EMIM ionic liquids are widely used as solvents in electrochemistry (e.g., electropolishing and metal deposition with [EMIM][Cl]-AlCl₃ mixtures), catalysts in biomass conversion ([EMIM][acetate]), and electrolytes in dye-sensitized solar cells ([EMIM][dicyanamide]) . Their low volatility and tunable polarity make them ideal for CO₂ capture studies, where [EMIM][triflate] enhances hydrate formation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported CO₂ solubility data for EMIM-based ionic liquids?

Discrepancies often arise from variations in experimental conditions (e.g., pressure, temperature) or impurities (e.g., water content). For example, CO₂ solubility in [EMIM][BF₄] ranges from 0.25–0.35 mol% at 298 K depending on measurement techniques (volumetric vs. gravimetric) . To mitigate errors, standardize purification protocols (e.g., vacuum drying at 353 K for 48 hours) and validate data against predictive models like the Peng-Robinson equation .

Q. What experimental and computational approaches elucidate ion-pair dynamics in EMIM ionic liquids?

Ab-initio molecular dynamics (AIMD) simulations reveal that ion-pair formation in [EMIM][triflate] is temperature-dependent, with stronger cation-anion interactions at lower temperatures (278 K vs. 338 K) . Experimentally, dielectric relaxation spectroscopy quantifies ion mobility, showing a decrease in conductivity with increasing alkyl chain length in EMIM derivatives .

Q. How do mixture compositions affect the viscosity of EMIM chloride solutions, and how is this modeled?

Viscosity of [EMIM][Cl]-water mixtures increases exponentially with ionic liquid concentration due to enhanced hydrogen bonding. Experimental data (e.g., 278–338 K) are fitted to the Vogel-Fulcher-Tammann equation, while molecular dynamics simulations correlate viscosity with cation-anion coordination numbers . For glucose-[EMIM][Cl] systems, viscosity rises with glucose concentration, requiring adjustments in biomass processing .

Methodological Guidance

Q. What methodologies are recommended for measuring excess volumetric properties of EMIM mixtures?

Use vibrating-tube densimeters (e.g., Anton Paar DMA5000) to measure density with ±4×10⁻⁵ g·cm⁻³ accuracy. Calculate excess molar volumes () and fit data to the Redlich-Kister equation, incorporating temperature-dependent terms. For example, for [EMIM][triflate]-water mixtures shows negative deviations due to interstitial packing .

Q. How should researchers design phase equilibria studies for EMIM-based systems?

Employ high-pressure sapphire cells with visual observation windows to determine hydrate formation conditions. For [EMIM][Cl]-CO₂ systems, measure phase boundaries at 2–10 MPa and 273–283 K, using gas chromatography to quantify CO₂ uptake . Validate results against the Chen-Guo model for thermodynamic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.